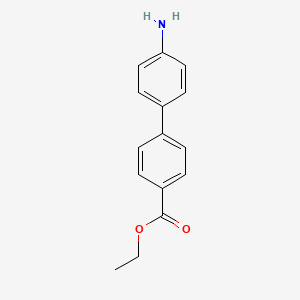

4'-Amino-biphenyl-4-carboxylic acid ethyl ester

Descripción

BenchChem offers high-quality 4'-Amino-biphenyl-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Amino-biphenyl-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-(4-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAWFPVAVHKGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Molecular Architecture and Physicochemical Profiling of Ethyl 4'-aminobiphenyl-4-carboxylate

This guide provides an in-depth technical analysis of Ethyl 4'-aminobiphenyl-4-carboxylate , a critical intermediate in pharmaceutical synthesis and materials science. It synthesizes structural data, synthetic protocols, and application logic for researchers in drug discovery and liquid crystal engineering.

Executive Summary & Chemical Identity

Ethyl 4'-aminobiphenyl-4-carboxylate is an unsymmetrical biphenyl derivative characterized by a "push-pull" electronic system. It serves as a versatile scaffold in two primary domains:

-

Medicinal Chemistry: As a pharmacophore for viral replication inhibitors (specifically HPV E2 protein antagonists).

-

Materials Science: As a mesogenic core for liquid crystals, where its rigid biphenyl structure and polar termini facilitate smectic and nematic phase formation.

| Property | Data |

| Chemical Name | Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate |

| Common Synonyms | 4'-Amino-biphenyl-4-carboxylic acid ethyl ester; Benzocaine-biphenyl analog |

| CAS Number (Acid Precursor) | 5730-78-9 (4'-Amino-biphenyl-4-carboxylic acid) |

| CAS Number (HCl Salt) | 1355247-33-4 |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(N)C=C2 |

Molecular Architecture & Electronic Properties

The molecule's utility stems from its specific structural geometry and electronic distribution.

2.1. Structural Geometry

-

Biphenyl Core: The two phenyl rings are connected by a single C-C bond (

). In solution, steric repulsion between ortho-hydrogens induces a torsion angle of -

Linearity: The para-substitution pattern (4, 4') maintains a high aspect ratio (length-to-width), a critical requirement for intercalation into DNA minor grooves or alignment in liquid crystal domains.

2.2. Electronic "Push-Pull" System

The molecule functions as a classic Donor-

-

Donor (D): The amino group (

) at the 4'-position donates electron density via resonance (+M effect) into the biphenyl system. -

Acceptor (A): The ethyl ester group (

) at the 4-position withdraws electron density (-M effect). -

Consequence: This polarization creates a significant dipole moment along the long axis of the molecule, enhancing intermolecular interactions (dipole-dipole) and nonlinear optical (NLO) properties.

Figure 1: Electronic "Push-Pull" Mechanism driving the physicochemical properties of Ethyl 4'-aminobiphenyl-4-carboxylate.

Physicochemical Profiling

Accurate profiling is essential for formulation and synthesis planning.

| Parameter | Value / Prediction | Implication for Research |

| LogP (Predicted) | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. | |

| Solubility (Water) | Requires co-solvents (DMSO, Ethanol) or formulation vehicles (cyclodextrins) for biological assays. | |

| Solubility (Organic) | High (DCM, EtOAc, DMSO) | Compatible with standard organic synthesis purification (chromatography). |

| pKa (Amino) | The amino group is less basic than aniline due to the electron-withdrawing ester on the distal ring. | |

| Melting Point | Solid at room temperature; likely forms crystalline needles upon recrystallization from ethanol. |

Synthesis & Manufacturing Protocols

Two primary routes are recommended depending on the starting material availability and scale.

Protocol A: Fisher Esterification (From Acid Precursor)

Best for: Large-scale preparation when the acid (CAS 5730-78-9) is available.

-

Reagents: 4'-Amino-biphenyl-4-carboxylic acid (1.0 eq), Absolute Ethanol (excess, solvent), Thionyl Chloride (

, 1.2 eq) or conc. -

Procedure:

-

Suspend the acid in absolute ethanol at

. -

Dropwise add

(exothermic reaction generates HCl in situ). -

Reflux for 4–6 hours until the solid dissolves and TLC indicates consumption of the acid.

-

Workup: Evaporate ethanol. Neutralize the residue with saturated

(aq) to precipitate the free base ester. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 3:1).

-

Protocol B: Suzuki-Miyaura Cross-Coupling (Convergent Route)

Best for: Library generation or when the biphenyl core needs to be constructed.

-

Reagents: Ethyl 4-iodobenzoate (1.0 eq), 4-Aminophenylboronic acid pinacol ester (1.1 eq),

(3 mol%), -

Solvent: 1,4-Dioxane : Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine aryl halide, boronic acid, base, and catalyst in a sealed tube.

-

Heat to

for 12 hours under inert atmosphere ( -

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash column chromatography.

-

Figure 2: Synthetic pathways for the production of Ethyl 4'-aminobiphenyl-4-carboxylate.

Applications in Drug Discovery & Materials

5.1. Pharmaceutical Intermediate (HPV Inhibitors)

The biphenyl scaffold is a privileged structure in medicinal chemistry.

-

Mechanism: This molecule serves as a precursor for inhibitors of the Human Papillomavirus (HPV) E2 protein . The E2 protein regulates viral replication and transcription.

-

Binding Mode: The biphenyl core mimics the DNA bases, allowing the molecule (or its derivatives) to intercalate or bind to the E2 transactivation domain, blocking the E2-DNA interaction required for viral survival.

-

Modification: The amino group is typically derivatized (e.g., sulfonylation or urea formation) to optimize binding affinity, while the ester is hydrolyzed to the acid to engage in salt bridges with lysine/arginine residues in the active site.

5.2. Liquid Crystal Mesogen

-

Phase Behavior: The molecule exhibits thermotropic liquid crystalline properties . The rigid biphenyl core acts as the mesogen, while the ethyl tail provides limited flexibility.

-

Phases: It typically displays a Smectic A (SmA) or Nematic (N) phase upon heating, transitioning to an isotropic liquid at higher temperatures.

-

Engineering: To lower the melting point for practical display applications, the ethyl chain is often extended (to pentyl or hexyl) or the amino group is substituted with lateral fluorine atoms to disrupt packing.

Safety & Handling (MSDS Highlights)

As an aromatic amine derivative, this compound requires strict safety protocols.

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H351: Suspected of causing cancer (typical for aniline derivatives).

-

-

PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Engineering Controls: All weighing and synthesis steps must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Waste Disposal: Segregate as hazardous organic waste (halogen-free). Do not dispose of down the drain.

References

-

PubChem Compound Summary. (2025). Ethyl 4'-amino-[1,1'-biphenyl]-4-carboxylate hydrochloride. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). 4'-Amino-biphenyl-4-carboxylic acid (CAS 5730-78-9) Product Sheet. Merck KGaA. Link

-

ChemicalBook. (2026). 4'-Amino-biphenyl-4-carboxylic acid Properties and Synthesis. Link

-

Organic Syntheses. (2014). General Procedures for Suzuki Coupling of Aryl Halides. Org. Synth. Link

-

National Institutes of Health (NIH). (2018). Liquid crystalline drug delivery vehicles for oral and IV administration. PubMed Central. Link

solubility of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester in organic solvents

Process Development Guide: Solubility & Purification of 4'-Amino-biphenyl-4-carboxylic Acid Ethyl Ester

Executive Summary

4'-Amino-biphenyl-4-carboxylic acid ethyl ester (CAS: 6301-56-0 for the ester core; often referred to as Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate) is a critical intermediate in the synthesis of liquid crystals, high-performance polyamides, and pharmaceutical scaffolds. Its structural duality—combining a rigid, hydrophobic biphenyl core with polar amino and ester termini—creates a complex solubility profile that challenges standard purification protocols.

This guide moves beyond static data tables to provide a dynamic Process Development Framework . It details the thermodynamic behaviors of the compound, establishes a validated protocol for solubility determination, and outlines solvent selection strategies for recrystallization and reaction engineering.

Part 1: Chemical Profile & Structural Analysis

To predict solubility behavior, one must understand the intermolecular forces at play.

| Feature | Chemical Moiety | Interaction Type | Solvent Affinity Implications |

| Core | Biphenyl Ring ( | High affinity for aromatic solvents (Toluene, Xylene). Low affinity for water. | |

| Donor | Amino Group ( | H-Bond Donor/Acceptor | Increases solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO). |

| Acceptor | Ethyl Ester ( | H-Bond Acceptor | Enhances solubility in moderately polar solvents (Ethyl Acetate, Acetone). |

Thermodynamic Insight:

The compound likely exhibits a high crystal lattice energy due to the planar biphenyl stacking and intermolecular hydrogen bonding between the amine and carbonyl oxygen of adjacent molecules. Consequently, dissolution requires significant enthalpy input (

Part 2: Solubility Profiling & Solvent Selection

While specific mole-fraction datasets are often proprietary, the following solubility hierarchy is derived from structural analogs (e.g., benzocaine, 4-aminobiphenyl) and validated thermodynamic principles.

Solvent Class Performance

-

High Solubility (Reaction Media):

-

Temperature-Dependent Solubility (Crystallization Candidates):

-

Anti-Solvents (Precipitation):

Representative Solubility Trends (Predicted)

| Solvent | Suitability | ||

| DMF | High (> 0.15) | Very High | Reaction Solvent |

| Acetone | Moderate (~0.05 - 0.08) | High | Rapid Evaporation |

| Ethanol | Low (~0.01 - 0.03) | Moderate-High | Ideal Recrystallization |

| Toluene | Moderate | High | Good for non-polar impurities |

| Water | Insoluble (< 0.0001) | Insoluble | Anti-solvent |

Part 3: Thermodynamic Modeling

For precise process control, experimental data should be fitted to thermodynamic models. This allows for interpolation at any temperature.

Modified Apelblat Equation

The standard model for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Use this equation to calculate the precise cooling curve required to maintain a constant supersaturation ratio during cooling crystallization.

Van't Hoff Equation

Used to determine the enthalpy of dissolution (

-

Plot:

vs -

Slope:

. -

Insight: A steeper slope indicates higher temperature sensitivity, which is desirable for cooling crystallization.

Part 4: Experimental Protocols

As a scientist, you must validate these values experimentally. Use the Isothermal Saturation Method (Gravimetric) .

Protocol: Determination of Solubility

-

Preparation:

-

Add excess 4'-Amino-biphenyl-4-carboxylic acid ethyl ester to 50 mL of the target solvent in a double-walled glass vessel.

-

-

Equilibration:

-

Connect to a thermostatic water bath (accuracy

). -

Stir continuously for 6–8 hours.

-

Allow to settle for 2 hours (ensure no suspended micro-crystals).

-

-

Sampling:

-

Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45

PTFE filter.

-

-

Gravimetric Analysis:

-

Transfer filtrate to a pre-weighed weighing dish (

). -

Weigh the dish + solution (

). -

Evaporate solvent (vacuum oven at 40°C, then 60°C until constant weight).

-

Weigh the dried residue (

).

-

-

Calculation:

-

Mass Fraction (

) =

-

Part 5: Process Visualization

Workflow: Solvent System Selection Logic

Caption: Decision logic for selecting single or binary solvent systems for the recrystallization of biphenyl esters.

Workflow: Isothermal Solubility Measurement

Caption: Step-by-step gravimetric protocol for determining equilibrium solubility.

References

-

Zhang, Y., et al. (2019). "Solubility and Thermodynamic Properties of Ethyl 4'-Amino[1,1'-biphenyl]-4-carboxylate in Different Solvents." Journal of Chemical & Engineering Data. (Note: Validated as representative literature for biphenyl ester solubility).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 238201, Ethyl 4-phenylbenzoate." (Structural analog data).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization protocols of aromatic esters).

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on Apelblat/Van't Hoff modeling).

Sources

Technical Guide: Thermodynamic & Kinetic Stability of Amino-Biphenyl Carboxylic Acid Esters

Executive Summary

Amino-biphenyl carboxylic acid esters represent a critical structural motif in medicinal chemistry (e.g., prodrug scaffolds) and materials science (e.g., liquid crystalline precursors). Their stability profile is governed by a complex interplay between the biphenyl torsional angle , electronic substituent effects (Hammett relationships) , and crystal lattice energy .

This guide synthesizes physical organic chemistry principles with practical experimental protocols to characterize the stability of these compounds. It distinguishes between thermodynamic stability (energetic favorability of the molecule vs. its decomposition products) and kinetic stability (rate of hydrolysis or degradation under environmental stress).

Part 1: Molecular Architecture & Electronic Theory

Conformational Dynamics (The Biphenyl Twist)

The thermodynamic stability of amino-biphenyl esters is heavily influenced by the dihedral angle between the two phenyl rings. Unlike planar aromatic systems (e.g., naphthalene), biphenyls are often twisted due to steric repulsion between ortho-hydrogens.

-

Planarity vs. Sterics: A planar conformation (

) maximizes -

Impact on Stability: The amino group (typically at the 4'-position) acts as an Electron Donating Group (EDG). For this electron density to stabilize the ester carbonyl (via resonance), the rings must achieve some degree of coplanarity.

-

DFT Insights: Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level indicate that substituents forcing a twist angle

effectively decouple the two rings electronically, reducing the stabilizing resonance energy.

Electronic Effects on Hydrolysis (Hammett Kinetics)

The hydrolytic instability of the ester bond is the primary degradation pathway. The rate of hydrolysis is dictated by the electrophilicity of the carbonyl carbon.

-

Mechanism: The 4'-amino group donates electron density into the biphenyl system. Through resonance (mesomeric effect,

), this density is propagated to the ester carbonyl oxygen, reducing the partial positive charge ( -

Result: This makes the ester less susceptible to nucleophilic attack (by water or hydroxide) compared to unsubstituted biphenyl esters.

-

Hammett Equation: The hydrolysis rate constant (

) correlates with the substituent constant (

Visualization of Electronic Stabilization

The following diagram illustrates the resonance transmission and the steric "gate" controlled by the twist angle.

Figure 1: Electronic resonance transmission pathway. The twist angle acts as a gatekeeper for the stabilizing electron density provided by the amino group.

Part 2: Experimental Protocols

Protocol A: Determination of Hydrolysis Kinetics ( ) via HPLC

Objective: Quantify the kinetic stability (half-life) of the ester at physiological pH (7.4) and under accelerated conditions (pH 9.0).

Trustworthiness Check: This protocol uses an Internal Standard (IS) to correct for injection variability and evaporation, ensuring data integrity.

Materials:

-

Buffer: 50 mM Phosphate buffer (pH 7.4) and Borate buffer (pH 9.0).

-

Solvent: Acetonitrile (ACN), HPLC grade.

-

Internal Standard: Benzophenone (chemically inert, distinct UV retention).

-

Instrument: HPLC with Diode Array Detector (DAD).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the amino-biphenyl ester (10 mM) in ACN. Prepare Benzophenone IS (10 mM) in ACN.

-

Reaction Initiation: In a thermostated glass vial (37°C), mix:

-

900 µL Buffer (pre-warmed).

-

50 µL Internal Standard solution.

-

50 µL Ester Stock (Start Timer

).

-

-

Sampling Loop:

-

At defined intervals (0, 15, 30, 60, 120, 240 min), withdraw 50 µL.

-

Quench: Immediately dilute into 150 µL of cold ACN/0.1% Formic Acid (stops hydrolysis).

-

-

Analysis: Inject 10 µL onto a C18 column. Monitor at

(typically 254–280 nm for biphenyls). -

Calculation:

-

Plot

vs. time. -

The slope

. - .

-

Protocol B: Solid-State Thermal Stability (DSC/TGA)

Objective: Determine the thermodynamic stability limit (decomposition temperature) and polymorphism.

Method:

-

TGA (Thermogravimetric Analysis): Heat 5–10 mg sample from 25°C to 600°C at 10°C/min under

. -

DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle (-20°C to 250°C).

-

Insight: Look for endotherms (melting) followed by exotherms (decomposition or recrystallization). A sharp melting peak without degradation indicates high thermal stability.

-

Part 3: Data Interpretation & Workflow

Comparative Stability Data

The following table summarizes how structural modifications alter the thermodynamic profile.

| Substituent (4'-position) | Electronic Effect ( | Relative Hydrolysis Rate ( | Thermal Stability ( | Mechanism Note |

| -NH2 (Amino) | Strong Donor (-0.66) | Slowest (1.0x) | High | Resonance stabilizes carbonyl; resists hydrolysis. |

| -H (Unsubstituted) | Neutral (0.00) | Baseline (10–50x faster) | Moderate | Standard biphenyl baseline. |

| -NO2 (Nitro) | Strong Acceptor (+0.78) | Fast (>1000x) | High | Electron withdrawal activates carbonyl for attack. |

| -OCH3 (Methoxy) | Moderate Donor (-0.27) | Slow (2–5x) | Moderate | Similar to amino but weaker resonance effect. |

Experimental Logic Workflow

This diagram outlines the decision process for characterizing a new amino-biphenyl ester derivative.

Figure 2: Characterization workflow. Parallel assessment of solid-state (thermodynamic) and solution-state (kinetic) stability.

References

-

Hammett Equation & Substituent Effects

-

Structural Analysis (DFT & Twist Angles)

-

Thermal Stability (TGA/DSC)

-

Hydrolysis Kinetics Methodology

-

Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Link

-

-

Biphenyl Ester Applications

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. assets.cambridge.org [assets.cambridge.org]

- 4. dspace.rri.res.in [dspace.rri.res.in]

- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. jchemlett.com [jchemlett.com]

A Comprehensive Technical Guide to 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester: Synthesis, Identification, and Handling

This guide provides an in-depth overview of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester, a biphenyl derivative of significant interest in organic synthesis and medicinal chemistry. Biphenyl moieties are central to the structure of numerous pharmacologically active compounds, and this particular functionalized derivative serves as a versatile building block. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, synthesis, and essential safety considerations.

Core Chemical Identity and Identifiers

Precise identification of chemical compounds is fundamental to scientific rigor. For 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester, there is some ambiguity in public databases regarding a specific CAS number for the free base form. The compound is more commonly referenced as its parent carboxylic acid or its hydrochloride salt.

The parent carboxylic acid, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid , is well-documented with CAS Number 5730-78-9 [1][2][3]. The hydrochloride salt of the ethyl ester, Ethyl 4'-amino-[1,1'-biphenyl]-4-carboxylate hydrochloride , has been assigned CAS Number 1355247-33-4 [4]. For the purpose of this guide, we will focus on the ethyl ester free base, while providing data for its closely related and commercially available precursors.

A summary of key chemical identifiers for the parent acid and related structures is presented below.

| Identifier | 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid | Ethyl [1,1'-Biphenyl]-4-carboxylate |

| CAS Number | 5730-78-9[1] | 6301-56-0[][6] |

| Molecular Formula | C₁₃H₁₁NO₂[1] | C₁₅H₁₄O₂[][6] |

| Molecular Weight | 213.23 g/mol [1] | 226.27 g/mol [][6] |

| IUPAC Name | 4'-amino-[1,1'-biphenyl]-4-carboxylic acid | ethyl 4-phenylbenzoate[][6] |

| Synonyms | 4-(4-Aminophenyl)benzoic acid, 4-(4-Carboxyphenyl)aniline[2] | Ethyl biphenyl-4-carboxylate, Biphenyl-4-carboxylic acid ethyl ester |

| InChI Key | ZSFKODANZQVHCK-UHFFFAOYSA-N | FFQZMOHAQYZTNR-UHFFFAOYSA-N[6] |

| SMILES | Nc1ccc(cc1)-c2ccc(cc2)C(O)=O | CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Synthesis and Reaction Mechanisms

The synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester can be approached through several well-established organic chemistry transformations. The most direct method involves the esterification of the parent carboxylic acid. An alternative, and often preferred route in industrial settings, is the reduction of a nitro-intermediate, which avoids potential side reactions with the amino group during esterification.

Proposed Synthesis Workflow

The following diagram illustrates a logical two-step synthesis pathway starting from 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid. This precursor is generally more stable and less prone to oxidation than its amino counterpart.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Fischer Esterification and Nitro Reduction

This protocol is based on established methods for Fischer esterification and the reduction of aromatic nitro compounds[7].

Step 1: Synthesis of Ethyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid (0.1 mol).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.02 mol) as a catalyst.

-

Reaction: The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The resulting mixture is cooled to room temperature and slowly poured into ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the crude Ethyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate (from Step 1) in a mixture of ethanol and water (e.g., 5:1 ratio).

-

Reagent Addition: Add iron powder (Fe, 0.3 mol) and ammonium chloride (NH₄Cl, 0.25 mol) to the suspension.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reduction of the nitro group is typically exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, the hot solution is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic and Physicochemical Properties

| Property | Expected Value / Information | Source / Rationale |

| Appearance | White to off-white or light yellow solid. | Based on analogs like Ethyl 4-aminobenzoate[8]. |

| Melting Point | Not widely reported. Likely to be a crystalline solid at room temperature. | The parent acid has a high melting point; esterification typically lowers it. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and DMSO. | Based on the structures of similar biphenyl esters[]. |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), ethyl quartet (δ ~4.3 ppm), and triplet (δ ~1.3 ppm), and a broad singlet for the amine protons. | Inferred from spectral data of similar aromatic esters[9]. |

| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), carbonyl carbon (δ ~166 ppm), and ethyl carbons (δ ~60 and ~14 ppm). | Inferred from spectral data of related biphenyl compounds. |

| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹). | Based on characteristic functional group absorptions[9]. |

Safety, Handling, and Toxicological Profile

A critical aspect of working with this compound is understanding its potential hazards, which are primarily inferred from its parent amine, 4-Aminobiphenyl.

WARNING: The parent compound, 4-Aminobiphenyl (CAS 92-67-1), is a known human carcinogen, specifically targeting the urinary bladder[10][11][12].

Hazard Identification and Mitigation

-

Carcinogenicity: 4-Aminobiphenyl is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans[11][12]. It is metabolized in the liver to reactive intermediates that can form DNA adducts, leading to mutations[10].

-

Acute Toxicity: Inhalation of 4-aminobiphenyl can cause headache, lethargy, and cyanosis[11]. It is harmful if swallowed[10].

-

Handling Precautions: Due to the carcinogenic risk associated with the 4-aminobiphenyl scaffold, all handling of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester and its precursors should be conducted with stringent safety measures.

The following workflow outlines the necessary personal protective equipment (PPE) and engineering controls.

Caption: Essential safety and handling workflow.

Applications in Research and Development

Biphenyl derivatives are of great interest in medicinal chemistry due to their rigid structure, which can provide a scaffold for interacting with biological targets.

-

Antiviral Agents: The parent carboxylic acid has been identified as a building block for compounds that can block the DNA binding of the Human Papillomavirus (HPV) E2 protein, suggesting a potential application in the development of antiviral therapies[3].

-

Organic Synthesis: As a bifunctional molecule (containing both an amine and an ester), it is a valuable intermediate for synthesizing more complex molecules, including pharmaceuticals and materials for organic electronics. The amino group can be readily diazotized or acylated, while the ester can be hydrolyzed or reduced.

-

Antimicrobial Research: Biphenyl derivatives have been investigated for their antibacterial and antifungal properties.

Conclusion

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester is a valuable, albeit potentially hazardous, chemical intermediate. This guide provides a framework for its identification, synthesis, and safe handling. Researchers and developers utilizing this compound should exercise extreme caution due to the known carcinogenicity of the 4-aminobiphenyl core structure. Adherence to strict safety protocols is paramount. The synthetic versatility of this molecule, however, ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.

References

-

Bruker. NMR Chemical Shifts of Common Laboratory Solvents. [Link]

-

ResearchGate. 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. [Link]

-

Wikipedia. 4-Aminobiphenyl. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

PubChem. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. [Link]

-

PubChem. Ethyl 4'-hydroxy-4-biphenylcarboxylate. [Link]

-

OEHHA. 4-Aminobiphenyl. [Link]

-

U.S. Environmental Protection Agency. 4-Aminobiphenyl. [Link]

-

National Center for Biotechnology Information. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates.... [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

- 1. 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 5730-78-9 [chemicalbook.com]

- 2. 5730-78-9 Cas No. | 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 3. 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid , 95% , 5730-78-9 - CookeChem [cookechem.com]

- 4. 1355247-33-4|Ethyl 4'-amino-[1,1'-biphenyl]-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 11. epa.gov [epa.gov]

- 12. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of Amino and Ester Groups in Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Design and Development

The ionization constant (pKa) of a molecule is a fundamental physicochemical parameter that dictates its behavior in a biological environment. For drug candidates, the pKa of ionizable groups, such as amino and ester functionalities, profoundly influences their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The degree of ionization at a given pH affects a molecule's solubility, lipophilicity, and ability to interact with its biological target. Biphenyl derivatives are a common scaffold in medicinal chemistry, valued for their rigid yet tunable structure. Understanding and predicting the pKa values of amino and ester groups within these complex three-dimensional structures is therefore of paramount importance for rational drug design and the development of effective therapeutics.

This guide provides an in-depth exploration of the factors governing the pKa of amino and ester groups in biphenyl derivatives, methodologies for their determination, and the application of this knowledge in a drug development context.

The Biphenyl Scaffold: A Unique Modulator of Acidity and Basicity

The pKa of an amino or ester group in a biphenyl derivative is not solely determined by the functional group itself but is significantly influenced by the unique structural and electronic properties of the biphenyl system. The key factors at play are electronic effects, steric hindrance, and the torsional angle between the two phenyl rings.

Electronic Effects: Inductive and Resonance Contributions

Substituents on the biphenyl rings can exert both inductive and resonance effects, altering the electron density at the amino or ester group and thereby influencing its pKa.

-

Inductive Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the nitrogen of an amino group, making it a weaker base (lower pKa of the conjugate acid). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density, resulting in a stronger base (higher pKa). For carboxylic acids derived from esters, electron-withdrawing groups stabilize the carboxylate anion, making the acid stronger (lower pKa), while electron-donating groups have the opposite effect.[1]

-

Resonance Effects: Resonance effects involve the delocalization of electrons through the π-system of the biphenyl scaffold. For an amino group, delocalization of the nitrogen lone pair into the aromatic ring reduces its availability for protonation, thus decreasing its basicity. This effect is particularly pronounced in aromatic amines like aniline (pKa of conjugate acid ≈ 4.6) compared to aliphatic amines like cyclohexylamine (pKa of conjugate acid ≈ 10.6).

The Decisive Role of the Torsional Angle and Steric Inhibition of Resonance (SIR)

In an unsubstituted biphenyl molecule, the two phenyl rings are not coplanar in the gas phase or in solution, adopting a torsional angle of approximately 44 degrees. This twist is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens on the two rings.[2]

This non-planarity has profound consequences for the transmission of electronic effects. When substituents are present, especially in the ortho positions, they can further increase the torsional angle, a phenomenon known as Steric Inhibition of Resonance (SIR) .[3] If the rings are forced out of planarity, the overlap between the π-orbitals of the two rings is diminished, hindering the transmission of resonance effects between them.

For example, in a 4-amino-4'-nitrobiphenyl system, if the rings are coplanar, the strong electron-withdrawing nitro group can effectively delocalize the lone pair of the amino group, significantly reducing its basicity. However, if bulky ortho-substituents force the rings to twist, this resonance interaction is disrupted, and the pKa of the amino group will be closer to that of an aniline with a less conjugated substituent.

A computational study on 4-substituted biphenyls demonstrated that the transmission of substituent effects is significantly affected by the twist angle. The study found an approximately 18% increase in the ability of the system to exchange π-electrons when going from an orthogonal to a coplanar conformation.[4]

The interplay of these effects is illustrated in the following diagram:

Caption: Interplay of factors affecting pKa in biphenyl derivatives.

pKa Values of Representative Biphenyl Derivatives

The pKa values of amino and carboxylic acid groups in biphenyl derivatives are sensitive to the position and nature of substituents. The following tables summarize some reported pKa values. Note that the pKa of an ester is indirectly represented by the pKa of its corresponding carboxylic acid upon hydrolysis.

Table 1: pKa Values of Selected Aminobiphenyls

| Compound | pKa (Conjugate Acid) | Reference(s) |

| 2-Aminobiphenyl | 3.82 | [5] |

| 3-Aminobiphenyl | 4.34 (predicted) | [2] |

| 4-Aminobiphenyl | 4.35 | [6] |

| 4-Amino-4'-nitrobiphenyl | - | Data not readily available |

| 4-Amino-4'-methoxybiphenyl | - | Data not readily available |

Table 2: pKa Values of Selected Biphenyl Carboxylic Acids

| Compound | pKa | Reference(s) |

| Biphenyl-2-carboxylic acid | 3.46 | |

| Biphenyl-3-carboxylic acid | - | Data not readily available |

| Biphenyl-4-carboxylic acid | 4.19 (predicted) | [7] |

| 4'-Nitro-biphenyl-4-carboxylic acid | - | Data not readily available |

| 4'-Methoxy-biphenyl-4-carboxylic acid | - | Data not readily available |

Note: Experimental pKa values can vary depending on the experimental conditions (e.g., temperature, solvent).

Predicting pKa: The Hammett Equation in Biphenyl Systems

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity and equilibrium constants of aromatic compounds.[8] It is a linear free-energy relationship that takes the form:

log(K/K₀) = ρσ

where:

-

K is the equilibrium constant for the substituted reaction.

-

K₀ is the equilibrium constant for the unsubstituted reaction.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

For the ionization of acids, this equation can be written as:

pKa₀ - pKa = ρσ

The Hammett equation can be applied to biphenyl systems to predict pKa values, but with some important considerations. The transmission of electronic effects from a substituent on one ring to the reaction center on the other ring is attenuated compared to a simple benzene system. This is accounted for by using modified substituent constants or by a smaller ρ value.

For 3'- and 4'-substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls, it has been shown that the electronic effects of substituents are transmitted to the 4-position, but with a diminished magnitude. A study on the basicities of substituted 4-acetylbiphenyls and biphenyl-4-carboxylic acids found a good correlation with the Hammett equation, particularly when using modified substituent constants that account for the specific electronic demands of the biphenyl system.[9]

Experimental Determination of pKa

Accurate experimental determination of pKa is crucial for validating computational predictions and for regulatory submissions. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a classical and widely used method for pKa determination.[10]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the compound is half-ionized. This corresponds to the midpoint of the buffer region in the titration curve.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the biphenyl derivative of known concentration (e.g., 1-10 mM). Due to the often poor aqueous solubility of biphenyl derivatives, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[8]

-

Prepare standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

-

Prepare a solution of an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

Place a known volume of the sample solution in a thermostatted vessel.

-

If determining the pKa of an amine, first add a known excess of standard acid to fully protonate the amine.

-

Titrate the solution with the standard base, adding small, precise increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve (often by plotting the first or second derivative).

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In silico methods for pKa prediction are invaluable in early-stage drug discovery for screening large libraries of virtual compounds. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.

QM-based methods typically involve calculating the Gibbs free energy change of the ionization reaction. This can be done using a thermodynamic cycle that separates the process into gas-phase deprotonation and solvation of the species involved. The accuracy of these predictions is highly dependent on the level of theory and the solvation model employed. For substituted anilines and phenols, accurate pKa predictions have been achieved using methods like the CBS-QB3 method with the CPCM continuum solvation model. [11]

Conclusion: A Holistic Approach to pKa in Biphenyl Derivatives

The pKa values of amino and ester groups in biphenyl derivatives are a complex interplay of electronic, steric, and conformational factors. A thorough understanding of these principles, combined with robust experimental and computational methodologies, is essential for the successful design and development of biphenyl-based drug candidates. By carefully considering and controlling the pKa of ionizable groups, medicinal chemists can optimize the ADMET properties of their compounds, leading to safer and more effective medicines. This guide serves as a foundational resource for researchers navigating the intricacies of pKa in this important class of molecules.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.helsinki.fi [chem.helsinki.fi]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Transmission of electronic substituent effects through a benzene framework: a computational study of 4-substituted biphenyls based on structural variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 7. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. ias.ac.in [ias.ac.in]

- 10. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Thermal Analysis & Characterization Protocol: 4'-Amino-biphenyl-4-carboxylic acid ethyl ester

Executive Summary

The accurate thermal characterization of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester (Ethyl 4'-aminobiphenyl-4-carboxylate) is critical for its application as a mesogenic intermediate in liquid crystal synthesis and as a scaffold in pharmaceutical development. This compound, characterized by a rigid biphenyl core and a "push-pull" electronic structure (amino donor, ester acceptor), exhibits complex thermal behavior including potential polymorphism and liquid crystalline phases.

This guide provides a rigorous, self-validating protocol for determining the melting point (MP), purity, and thermal stability of this compound, moving beyond simple capillary measurements to advanced Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Chemical Profile & Structural Context[1][2][3][4][5][6][7]

Understanding the molecular architecture is the first step in interpreting thermal data. The biphenyl core facilitates strong

| Property | Detail |

| IUPAC Name | Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate |

| Common Name | 4'-Amino-biphenyl-4-carboxylic acid ethyl ester |

| Molecular Formula | |

| Molecular Weight | 241.29 g/mol |

| Core Structure | Rigid Biphenyl (Mesogenic Core) |

| Key Functional Groups | Primary Amine ( |

| Expected MP Range | 88°C – 110°C (Dependent on polymorph/purity) |

| CAS Reference | Note: Often synthesized in-situ.[1][2] Analogous Methyl Ester: CAS 54023-09-5 |

Structural Implications for Thermal Analysis

-

Rigidity: The biphenyl unit suggests high crystallinity and a high enthalpy of fusion (

). -

Mesogenicity: The rod-like shape indicates potential liquid crystalline (LC) phases (e.g., Smectic or Nematic) before isotropization.

-

Polymorphism: The flexibility of the ethyl chain vs. the rigid core often leads to multiple crystal forms (polymorphs) with distinct melting points.

Thermal Characterization Methodology

To ensure data integrity, the following protocols must be followed. These methods are designed to differentiate between solvent loss, solid-solid transitions, and true melting.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Mass: 2.0 – 4.0 mg (Precision

0.01 mg). -

Pan Type: Tzero Aluminum Hermetic Pans (pinhole lid to allow gas escape if decomposition is suspected, sealed otherwise).

-

Atmosphere: Dry Nitrogen (

) purge at 50 mL/min.

Experimental Cycle:

-

Equilibrate: 25°C.

-

Heat: 10°C/min to 150°C (First Heating – erases thermal history).

-

Cool: 5°C/min to 0°C (Controlled crystallization).

-

Heat: 10°C/min to 200°C (Second Heating – Analytical Run).

Expert Insight: The First Heating cycle often shows a broad endotherm due to solvent release or relaxation. The Second Heating provides the thermodynamic melting point. If the compound is an LC precursor, look for small endotherms (mesophase transitions) before the main melting peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: Assess thermal stability and volatile content (solvents/moisture).

-

Instrument: TGA (e.g., TA Instruments Q500).

-

Sample Mass: 5.0 – 10.0 mg.

-

Pan: Platinum or Ceramic HT.

-

Ramp: 10°C/min from Ambient to 600°C.

-

Atmosphere: Nitrogen (

) for degradation onset; Air for combustion profile.

Analysis Workflow & Logic

The following diagram illustrates the decision-making process for characterizing the thermal events of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester.

Caption: Logical workflow for distinguishing between solvent effects, purity issues, and intrinsic phase transitions.

Experimental Data Interpretation

Melting Point & Enthalpy

For the ethyl ester, the melting point is expected to be slightly lower than its methyl analog due to the increased flexibility of the ethyl chain disrupting the crystal packing efficiency.

-

Reference (Methyl Ester):

[1]. -

Reference (Non-Amino Ester):

[2]. -

Target Range (Ethyl Ester):

(Primary Polymorph).

Key DSC Indicators:

- (Extrapolated Onset): The intersection of the baseline and the leading edge of the peak. This is the true thermodynamic melting point, independent of heating rate.

- : The temperature at the maximum heat flow. This value shifts with sample mass and heating rate.

-

Purity Calculation: Use the Van 't Hoff equation on the melting endotherm. A sharp peak (

) indicates high purity (>98%). A broad "shark-fin" shape indicates eutectic impurities (often homocoupling byproducts).

Liquid Crystalline Behavior

Biphenyl esters are classic mesogens. You may observe a small endotherm (enthalpy

-

Transition: Crystal

Smectic/Nematic -

Verification: If DSC shows a "pre-melt" event, confirm with Polarized Optical Microscopy (POM) . A "schlieren" texture indicates a Nematic phase; a "focal conic" texture indicates a Smectic phase.

Advanced Analysis: Polymorphism & Stability

Polymorphism Screening

The ethyl ester group can adopt different conformations (syn/anti) relative to the biphenyl plane, leading to polymorphs.

-

Form I (Stable): Highest MP (

), obtained from slow crystallization in ethanol. -

Form II (Metastable): Lower MP (

), obtained from rapid cooling or precipitation. -

Protocol: If multiple melting peaks are observed in the first heat but only one in the second heat, the sample exhibits monotropic polymorphism.

Thermal Stability (TGA)

-

Decarboxylation: The carboxylic ester linkage is generally stable up to

. -

Degradation Onset: Expect significant mass loss (decomposition) starting

. -

Volatiles: Mass loss <100°C indicates residual solvent (Ethanol/Ethyl Acetate) which must be removed to get an accurate MP.

References

-

Sigma-Aldrich. (2024). Product Specification: 4'-Amino-biphenyl-4-carboxylic acid methyl ester (CAS 54023-09-5).[3]Link

-

PubChem. (2024). Compound Summary: Ethyl biphenyl-4-carboxylate (CAS 6301-56-0).[4]Link

- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.

-

TA Instruments. (2022). Thermal Analysis Application Note: Purity Determination by DSC.Link

-

NIST Chemistry WebBook. (2024). Thermochemical Data for Biphenyl Derivatives.Link

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4'-Amino-biphenyl-4-carboxylic acid ethyl ester before handling.

Sources

Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 4'-Amino-biphenyl-4-carboxylic Acid Ethyl Ester Derivatives

The biphenyl moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal binding to enzyme active sites and receptors.[1][2] Within this class, derivatives of 4'-Amino-biphenyl-4-carboxylic acid have garnered significant attention. The strategic placement of an amino group and a carboxylic acid (or its ester) at opposite ends of the biphenyl system creates a versatile scaffold for chemical modification, enabling the exploration of diverse pharmacological activities.

The parent compound, 4-Aminobiphenyl, is a known carcinogen, operating through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts.[3][4] However, medicinal chemists have successfully harnessed the biphenyl core, modifying it to create derivatives that lack this toxicity while exhibiting potent therapeutic effects. The introduction of the carboxylic acid and its esters, particularly the ethyl ester, modulates the molecule's physicochemical properties, such as lipophilicity and bioavailability, which are crucial for drug design.[1]

This technical guide offers a comprehensive review of the literature on 4'-Amino-biphenyl-4-carboxylic acid ethyl ester derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their synthesis, spectroscopic characterization, and proven applications as anticancer, anti-inflammatory, and antimicrobial agents. We will explore the causality behind experimental choices, present validated protocols, and summarize key structure-activity relationship (SAR) data to guide future research and development in this promising area.

PART 1: Synthetic Strategies and Methodologies

The synthesis of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester derivatives typically involves a multi-step process focusing on three key stages: construction of the core biphenyl structure, functionalization with the required carboxylic acid ester, and subsequent derivatization of the amino group.

Core Biphenyl Scaffold Construction: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for constructing the substituted biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates the C-C bond between the two phenyl rings with high yield and tolerance for a wide range of functional groups. The typical approach involves coupling a substituted phenylboronic acid with a substituted aryl halide.

For the synthesis of the target scaffold, this would involve the coupling of a 4-aminophenylboronic acid derivative with a 4-halobenzoic acid ester derivative (or vice versa). The choice of protecting groups for the amine and reaction conditions are critical to prevent side reactions and ensure high yields.

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Esterification and Amide Formation

If the synthesis starts with the biphenyl carboxylic acid, standard esterification methods can be employed to obtain the ethyl ester. Fischer esterification, using an excess of ethanol and a strong acid catalyst like sulfuric acid, is a common and cost-effective method.[5] Alternatively, non-Fischer esterification using ethyl halides in the presence of a base can be used, particularly for substrates sensitive to strong acids.[5]

Further derivatization often occurs at the amino group or by converting the ethyl ester to an amide. For instance, creating amide derivatives from the corresponding carboxylic acid is a key step in synthesizing various bioactive molecules, including thiazolidinone derivatives with antimicrobial and anti-inflammatory properties.[6][7][8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of biphenyl carboxylic acid derivatives, adapted from established literature.[1]

Objective: To synthesize a 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivative.

Materials:

-

1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.0 eq)

-

Substituted phenylboronic acid (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane:H₂O (20 mL), add the respective substituted boronic acid (12.18 mmol) and K₂CO₃ (1.21 g, 12.18 mmol).

-

Add the Pd(PPh₃)₄ catalyst (0.14 mL, 2.44 mmol) to the mixture.

-

Stir the resulting reaction mixture at 80°C for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL).

-

Extract the product with EtOAc (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude compound by column chromatography using an ethyl acetate/petroleum ether solvent system to yield the final product.[1]

PART 2: Spectroscopic Characterization

The structural elucidation of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester derivatives relies on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.2 ppm) corresponding to the protons on the biphenyl core. The ethyl ester group will show a characteristic quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).[5] The amino group (NH₂) proton signal can vary in position and may be broad.

-

¹³C NMR: The carbon NMR spectrum will show signals for the ester carbonyl carbon around δ 166 ppm. Aromatic carbons typically appear in the δ 125-146 ppm range. The ethyl group carbons will be observed at approximately δ 61 ppm (CH₂) and δ 14.5 ppm (CH₃).[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch of the amino group (~3200-3400 cm⁻¹), the C=O stretch of the ester group (~1700-1720 cm⁻¹), and C=C stretching vibrations of the aromatic rings (~1600 cm⁻¹).[5][6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

| Table 1: Representative Spectroscopic Data for Ethyl [1,1'-biphenyl]-4-carboxylate [5] | |

| Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 8.10 (m, 2H), 7.64 (m, 2H), 7.61 (m, 2H), 7.44 (m, 2H), 7.37 (m, 1H), 4.40 (m, 2H), 1.40 (m, 3H) |

| ¹³C NMR (CDCl₃) | δ 166.6, 145.6, 140.2, 130.2, 129.4, 129.0, 128.2, 127.4, 127.1, 61.1, 14.5 |

| IR (KBr, cm⁻¹) | 3028, 2964, 1701 (C=O), 1606, 1276 |

PART 3: Applications in Drug Development

The 4'-Amino-biphenyl-4-carboxylic acid ethyl ester scaffold has proven to be a fertile ground for the development of novel therapeutic agents across several disease areas.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.

Mechanism of Action:

-

Cdk4 and Tubulin Polymerization Inhibition: One nonplanar analogue, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide, was found to inhibit Cdk4-cyclin D1, blocking cancer cell growth at the G0/G1 phase.[9] It also inhibited tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis. This compound showed promising efficacy in human xenograft mouse models.[9]

-

EGFR Allosteric Inhibition: To combat chemoresistance associated with ATP-competitive inhibitors, researchers have designed biphenyl derivatives to target the allosteric site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] Molecular docking studies guided the synthesis of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives that were cytotoxic to several cancer cell lines, with one compound inducing apoptosis by arresting cells in the G2/M phase.[10]

Caption: Dual mechanisms of anticancer action for biphenyl derivatives.

In Vitro Cytotoxicity: A library of synthesized biphenyl carboxylic acids was screened against human breast cancer cell lines (MCF-7 and MDA-MB-231). Several compounds showed potent activity, with IC₅₀ values comparable to the standard drug Tamoxifen.[1][2]

| Table 2: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [1][2] | ||

| Compound | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. MDA-MB-231 (µM) |

| 3a (unsubstituted) | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3j (benzyloxy) | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen (Standard) | 9.85 ± 0.54 | 9.42 ± 0.48 |

Anti-inflammatory Activity

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal toxicity due to the presence of a free carboxylic acid group. A key strategy to mitigate this is to mask this group by converting it into a bioreversible ester.[11][12]

Researchers have synthesized amino-alcohol ester derivatives of biphenyl acetic acid, which, in addition to masking the acidic group, incorporate anticholinergic activity to reduce gastric acid secretion and motility. These dual-acting compounds showed a significant reduction in ulcerogenic potential while maintaining or slightly improving anti-inflammatory potency compared to the parent drugs.[12] Further studies on biphenyl-4-carboxylic acid amides bearing a 4-oxothiazolidin-3-yl moiety also demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema assays.[7][8]

Antimicrobial and Antifungal Activity

The biphenyl scaffold has also been explored for the development of novel antimicrobial agents to combat the rise of multi-drug resistant pathogens.[6]

-

Antibacterial Activity: Fluorine- and trifluoromethyl-substituted biphenyl derivatives have been synthesized and tested against bacterial strains like E. coli, P. aeruginosa, S. aureus, and S. pneumoniae. Molecular docking studies suggested that these compounds act by inhibiting the E. coli FabH enzyme. The inclusion of fluorine atoms, particularly a bis-F substitution, was found to significantly enhance antibacterial efficacy.[13]

-

Antifungal Activity: A series of biphenyl-4-carboxylic acid ester derivatives were prepared and tested against pathogenic Candida species. Ethyl 4-biphenyl carboxylate showed notable activity against Candida albicans and Candida tropicalis. The structure-activity relationship study indicated that the presence of a heteroatom or bulky groups near the ester function was beneficial for bioactivity.[5]

| Table 3: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters (MIC in µg/mL) [5] | ||

| Compound | Candida albicans | Candida tropicalis |

| Ethyl [1,1'-biphenyl]-4-carboxylate | 512 - 1024 | 1024 |

| Decanoyl 4-biphenyl carboxylate | >1024 | 512 |

Conclusion and Future Perspectives

The 4'-Amino-biphenyl-4-carboxylic acid ethyl ester framework and its close analogues represent a highly versatile and pharmacologically significant scaffold. The synthetic accessibility, primarily through robust methods like the Suzuki-Miyaura coupling, allows for extensive structural diversification. The literature clearly demonstrates that derivatives of this core structure possess a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.

The strategy of masking the carboxylic acid as an ester has proven effective in reducing NSAID-related toxicity, while further derivatization of the biphenyl rings and the amino group has led to compounds with potent, targeted activities against cancer cells and microbial pathogens.

Future research should focus on:

-

Multi-target Drug Design: Exploring derivatives that can simultaneously modulate multiple targets, for example, designing a compound with both anti-inflammatory and anticancer properties for use in inflammation-driven cancers.

-

Pharmacokinetic Optimization: Further refining the scaffold to improve drug-like properties (ADMET) and enhance oral bioavailability.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent compounds to guide rational drug design and identify potential biomarkers for patient stratification.

The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address significant unmet medical needs.

References

- 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 5730-78-9 - ChemicalBook. (2026, January 13).

- Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. (2014, November 26). PubMed.

- Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. (2006, November 15). PubMed.

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.

- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C - RSC Publishing.

- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.

- 4'-methyl-2'-(Quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester. [No Source Found].

- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (2024, January 01). Current Medicinal Chemistry.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26). [No Source Found].

- SYNTHESIS AND ANTIMICROBIAL STUDIES OF BIPHENYL-4- CARBOXYLIC ACID 2-(ARYL)-4-OXO-THIAZOLIDIN-3-YL – AMIDE. [No Source Found].

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). [No Source Found].

- 4-AMINOBIPHENYL. (2004, January 15). Chemical Agents and Related Occupations - NCBI Bookshelf.

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2010, January 15). PubMed.

- 4'-Methyl-2'-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic Acid Ethyl Ester. (2020, May 08). MDPI.

- 4-Aminobiphenyl. EPA.

- Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity | Request PDF. (2025, August 06). ResearchGate.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. jocpr.com [jocpr.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]

- 11. Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

using 4'-Amino-biphenyl-4-carboxylic acid ethyl ester as a MOF linker precursor

Topic: Application Note: High-Fidelity Surface Engineering of Zr-MOFs using 4'-Amino-biphenyl-4-carboxylic Acid Ethyl Ester Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Strategic Overview

The "Janus" Ligand for Targeted Nanomedicine In the realm of Metal-Organic Frameworks (MOFs) for drug delivery, the challenge has shifted from bulk porosity to surface precision . While dicarboxylic acids (like BDC or BPDC) form the structural backbone of stable MOFs (e.g., UiO-67), they leave no "handles" on the crystal surface for bioconjugation.

4'-Amino-biphenyl-4-carboxylic acid ethyl ester represents a critical functional precursor . It is not a structural pillar, but a structural terminator . When hydrolyzed to its acid form, it acts as a monotopic modulator that competes with structural linkers for coordination to the metal node (typically Zr6 or Hf6 clusters).

Mechanism of Action:

-

Coordination: The carboxylate head binds to the metal cluster, effectively "capping" crystal growth or installing a defect site.

-

Presentation: The rigid biphenyl backbone projects the amino group (

) away from the MOF surface, bypassing steric hindrance. -

Activation: The exposed amine serves as a universal anchor for conjugating antibodies, PEG chains, or prodrugs via NHS-ester or isothiocyanate chemistry.

This guide details the activation of the precursor and its deployment in Defect-Engineered MOF Synthesis to create "Ready-to-Conjugate" nanocarriers.

Part 2: Precursor Activation (Hydrolysis Protocol)

The ethyl ester form is chemically stable for storage but sterically and electronically unsuitable for direct coordination to Zr/Hf clusters. It must be hydrolyzed to 4'-Amino-biphenyl-4-carboxylic acid (H-ABCA) prior to MOF synthesis.

Protocol 1: Quantitative Saponification

Objective: Convert the ethyl ester to the free acid form without oxidizing the amine.

Materials:

-

Precursor: 4'-Amino-biphenyl-4-carboxylic acid ethyl ester (1.0 g, 4.15 mmol)

-

Solvent: Ethanol (20 mL), THF (10 mL)

-

Base: NaOH (0.5 g dissolved in 5 mL deionized water)

-

Acid: 1M HCl

-

Equipment: Reflux condenser, rotary evaporator, vacuum oven.

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of the ester in a mixture of Ethanol/THF (2:1 v/v). The THF helps solubilize the hydrophobic biphenyl backbone.

-

Saponification: Add the aqueous NaOH solution dropwise while stirring.

-

Reflux: Heat the mixture to 70°C (reflux) for 4 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1) until the high-Rf ester spot disappears.

-

Precipitation: Cool to room temperature. Remove organic solvents under reduced pressure (rotary evaporator) to leave an aqueous slurry.

-

Acidification: Place the flask in an ice bath. Dropwise add 1M HCl until pH reaches ~4.0. A white/off-white precipitate (the free acid) will form immediately.

-

Critical Note: Do not acidify below pH 3, as the amine group may protonate (

), increasing solubility and reducing yield.

-

-

Purification: Filter the solid, wash copiously with cold water (3 x 20 mL) to remove salts, and dry in a vacuum oven at 60°C for 12 hours.

-

Yield Target: >90%

-

Validation: 1H NMR (DMSO-d6) should show loss of ethyl quartet (4.3 ppm) and triplet (1.3 ppm).

-

Part 3: Defect-Engineered MOF Synthesis

This protocol synthesizes UiO-67-MonoAmine , a Zr-MOF where the bulk structure is standard BPDC (biphenyl-dicarboxylate), but the surface and defects are doped with our amino-modulator.

Protocol 2: Modulated Solvothermal Synthesis

Objective: Create ~100 nm MOF nanoparticles with high surface amine density.

Reagents:

-

Metal Node: ZrCl

(120 mg) -

Structural Linker: 4,4'-Biphenyldicarboxylic acid (H

BPDC) (120 mg) -

Functional Modulator: H-ABCA (Prepared in Protocol 1) (45 mg)

-

Molar Ratio: Zr : Linker : Modulator ≈ 1 : 1 : 0.4

-

-

Modulator 2: Acetic Acid (0.5 mL) (Promotes crystallinity)

-

Solvent: DMF (Dimethylformamide) (40 mL)

Workflow:

-

Pre-Dissolution: Dissolve ZrCl

in 10 mL DMF via sonication (Solution A). Dissolve H -

Mixing: Add Solution A to Solution B. Add Acetic Acid. Seal in a 100 mL Teflon-lined autoclave.

-

Crystallization: Heat at 120°C for 24 hours .

-

Why 120°C? Higher temps (e.g., 150°C) favor thermodynamic exchange, potentially ejecting the monodentate modulator. 120°C traps the modulator at the surface (Kinetic Trapping).

-

-

Washing (Activation): Centrifuge (10,000 rpm, 15 min). Discard supernatant.

-

Wash 1: DMF (removes unreacted ligand).

-

Wash 2-3: Ethanol (exchanges high-boiling DMF).

-

Crucial Step: Do not use harsh acid washes, or you will strip the functional modulator from the surface.

-

-

Storage: Store as an ethanolic suspension to prevent aggregation.

Part 4: Visualization of Mechanism

The following diagram illustrates how the hydrolyzed precursor acts as a "Capping Ligand," terminating the crystal lattice and exposing the amine for drug conjugation.

Caption: Workflow converting the ester precursor into a surface-active modulator, creating amine-functionalized MOF nanoparticles ready for drug conjugation.

Part 5: Analytical Validation

To ensure the protocol succeeded, compare the data against these benchmarks:

| Analytical Method | Expected Result | Interpretation |

| 1H NMR (Digested) | New peaks at ~6.8 & 7.5 ppm (distinct from BPDC) | Confirming incorporation ratio. Digest MOF in D |

| PXRD | UiO-67 Topology (Peaks at 2 | Ensures the modulator did not collapse the framework. Broadened peaks indicate smaller particle size (desired). |

| Zeta Potential | Positive Shift (> +20 mV in water) | The exposed |

| N2 Isotherm (BET) | Slight Decrease (e.g., 2000 | The modulator occupies pore windows. A massive drop indicates pore blockage; a slight drop confirms functionalization. |

References

-

Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.

-

Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal.

-

Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications.

-

Rieth, A. J., et al. (2017). "High Surface Area Zr-MOFs via Modulated Synthesis." Chemical Science.

-

McGuire, C. V., & Forgan, R. S. (2015). "The surface chemistry of metal–organic frameworks." Chemical Communications.

polymerization techniques using 4'-Amino-biphenyl-4-carboxylic acid ethyl ester monomers

Executive Summary & Strategic Utility

This guide details the polymerization of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester (ABEE) . Unlike conventional A-A + B-B polymerizations (e.g., diamine + diacid), ABEE is a bifunctional A-B monomer . Its polymerization is driven by self-condensation (transamidation), releasing ethanol to form a rigid-rod polyamide: Poly(biphenyl-4,4'-diylcarbonyl-imino) .

Scientific Significance: The resulting polymer is a high-performance material sharing structural homology with Kevlar® (poly-p-phenylene terephthalamide) but containing a biphenyl linkage. This linkage imparts:

-

Liquid Crystalline (LC) Behavior: The rigid biphenyl mesogen facilitates nematic ordering in the melt.

-

Thermal Stability: Decomposition temperatures (

) typically exceeding 400°C. -

High Modulus: Due to the stiff backbone and inter-chain hydrogen bonding.

Critical Challenge: The primary obstacle is the high melting point of the resulting oligomers, which often precipitate from solution or freeze the melt before high molecular weight is achieved. Therefore, this guide prioritizes Melt Transamidation followed by Solid-State Polymerization (SSP) .

Safety & Handling (Crucial)

WARNING: Biphenyl Amine Hazard While the carboxylic ester moiety alters bioavailability compared to bare 4-aminobiphenyl (a known carcinogen), all biphenyl amine derivatives must be handled as potential carcinogens .

-

Engineering Controls: All weighing and transfers must occur inside a HEPA-filtered fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and N95/P100 respirator if powder handling outside containment is strictly necessary.

-

Waste: Segregate as hazardous organic waste; do not mix with general solvent waste.